molecular formula C19H27BrO3 B12592577 (3alpha,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one CAS No. 502848-96-6

(3alpha,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one

Cat. No.: B12592577
CAS No.: 502848-96-6
M. Wt: 383.3 g/mol
InChI Key: ZYIKAQWGAUTCMD-AIFYEBACSA-N
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Description

(3alpha,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one is a synthetic steroidal compound It is structurally derived from androstane and features bromine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3alpha,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one typically involves multiple steps starting from a suitable steroidal precursor. The bromination at the 16th position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The hydroxylation at the 3rd and 7th positions can be introduced using specific oxidizing agents such as osmium tetroxide or hydrogen peroxide in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically include steps for bromination, hydroxylation, and purification using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3alpha,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl groups to hydrogen atoms using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of de-brominated or fully reduced steroids.

    Substitution: Formation of iodinated or other substituted steroids.

Scientific Research Applications

(3alpha,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for potential therapeutic uses in treating hormonal imbalances and certain cancers.

    Industry: Utilized in the development of steroid-based pharmaceuticals and research chemicals.

Mechanism of Action

The mechanism of action of (3alpha,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one involves its interaction with steroid hormone receptors. It can modulate the activity of these receptors, influencing gene expression and cellular functions. The bromine and hydroxyl groups play a crucial role in its binding affinity and specificity towards these receptors.

Comparison with Similar Compounds

Similar Compounds

    3alpha,16alpha-Dihydroxyandrostenone: A similar compound with hydroxyl groups but lacking the bromine atom.

    16-Hydroxydehydroepiandrosterone: Another steroid with hydroxylation at the 16th position but different overall structure.

Uniqueness

(3alpha,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one is unique due to the presence of the bromine atom at the 16th position, which can significantly alter its chemical reactivity and biological activity compared to other hydroxylated steroids.

Properties

CAS No.

502848-96-6

Molecular Formula

C19H27BrO3

Molecular Weight

383.3 g/mol

IUPAC Name

(3R,7R,8R,9S,10R,13S,14S,16R)-16-bromo-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H27BrO3/c1-18-5-3-11(21)7-10(18)8-15(22)16-12(18)4-6-19(2)13(16)9-14(20)17(19)23/h8,11-16,21-22H,3-7,9H2,1-2H3/t11-,12+,13+,14-,15+,16-,18+,19+/m1/s1

InChI Key

ZYIKAQWGAUTCMD-AIFYEBACSA-N

Isomeric SMILES

C[C@]12CC[C@H](CC1=C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)Br)C)O)O

Canonical SMILES

CC12CCC(CC1=CC(C3C2CCC4(C3CC(C4=O)Br)C)O)O

Origin of Product

United States

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